Perfluoro(dimethylethylcyclohexane)

Vue d'ensemble

Description

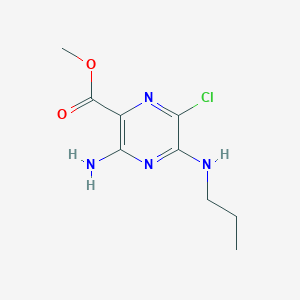

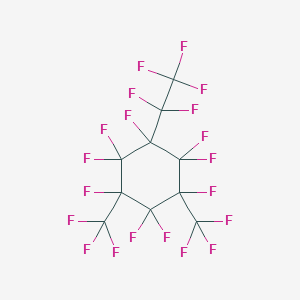

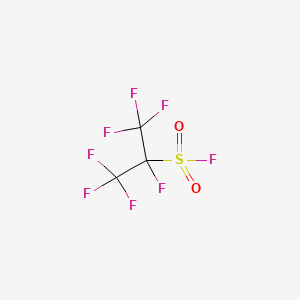

Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound, meaning all hydrogen atoms in the molecule are replaced by fluorine atoms. This compound is known for its chemical and biological inertness, making it a valuable substance in various industrial and scientific applications .

Mécanisme D'action

Target of Action

Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound (PFC), a class of compounds known for their high thermal and chemical stability .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This interaction is thought to be due to the compound’s amphiphilic nature .

Biochemical Pathways

Research on similar perfluorinated compounds suggests that they can bioaccumulate and undergo biomagnification .

Pharmacokinetics

As a perfluorinated compound, it is expected to have high thermal and chemical stability . It is a clear, colorless liquid, with a relatively high density, low viscosity, and low surface tension that will rapidly evaporate . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .

Result of Action

Due to its interaction with the tear film, it may have potential applications in the treatment of dry eye disease .

Méthodes De Préparation

Perfluoro(dimethylethylcyclohexane) can be synthesized through the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This method is preferred over using 1,3-dimethylcyclohexane as the starting material because it requires less fluorine . The compound can also be prepared by plasma polymerization to create amorphous fluorocarbon films .

Analyse Des Réactions Chimiques

Perfluoro(dimethylethylcyclohexane) is chemically inert and thermally stable up to over 400°C . It does not readily undergo common chemical reactions such as oxidation, reduction, or substitution due to the strong carbon-fluorine bonds. This stability makes it a poor solvent for solids and liquids but a relatively good solvent for gases .

Applications De Recherche Scientifique

Perfluoro(dimethylethylcyclohexane) has several applications in scientific research:

Materials Science: Used in the preparation of amorphous fluorocarbon films by plasma polymerization.

Nanotechnology: Utilized in hydroformylation of linear terminal alkenes using rhodium-based catalysts under fluorous biphasic conditions.

Environmental Studies: Acts as a tracer due to its detectability at extremely low concentrations.

Proteomics Research: Employed as a biochemical for various research purposes.

Comparaison Avec Des Composés Similaires

Perfluoro(dimethylethylcyclohexane) is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:

Perfluoro(methylcyclohexane): Another perfluorinated cyclohexane derivative with similar inert properties.

Perfluoro-1,3-dimethylcyclohexane: A closely related compound with similar applications and stability.

Perfluorohexyloctane: Used in ophthalmology for treating dry eye disease.

These compounds share the characteristic of being chemically inert and thermally stable, making them useful in various industrial and scientific applications.

Propriétés

IUPAC Name |

1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDICCMIAULLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)

![2-({1,3-Bis[(4-methylbenzenesulfonyl)oxy]propan-2-yl}oxy)oxane](/img/structure/B3040038.png)